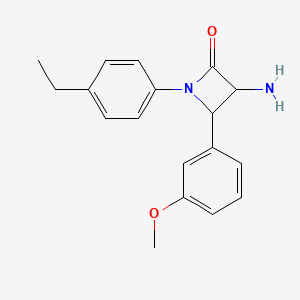

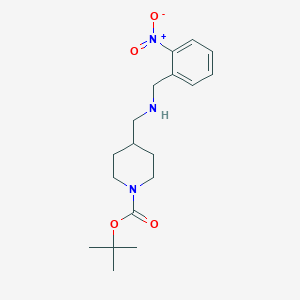

![molecular formula C26H41F3O4SSi B11831125 (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)

(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto (3S,8R,9S,10R,13S,14S)-3-((terc-butildimetilsilil)oxi)-10,13-dimetil-2,3,4,7,8,9,10,11,12,13,14,15-dodecahidro-1H-ciclopenta[a]fenantren-17-il trifluorometanosulfonato es una molécula orgánica compleja. Se caracteriza por su intrincada estructura, que incluye un núcleo de ciclopenta[a]fenantreno, múltiples centros estereogénicos y grupos funcionales como el éter de terc-butildimetilsilil y el trifluorometanosulfonato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (3S,8R,9S,10R,13S,14S)-3-((terc-butildimetilsilil)oxi)-10,13-dimetil-2,3,4,7,8,9,10,11,12,13,14,15-dodecahidro-1H-ciclopenta[a]fenantren-17-il trifluorometanosulfonato generalmente implica múltiples pasos. El material de partida suele ser un precursor esteroideo, que sufre transformaciones de grupos funcionales y reacciones estereoselectivas para introducir los sustituyentes deseados. Los pasos clave pueden incluir:

Protección de los grupos hidroxilo: Los grupos hidroxilo se protegen utilizando cloruro de terc-butildimetilsilil en presencia de una base como el imidazol.

Formación del éster de trifluorometanosulfonato: El intermedio protegido se trata entonces con anhídrido de trifluorometanosulfónico y una base como la piridina para formar el éster de trifluorometanosulfonato.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna.

Métodos de producción industrial

La producción industrial de este compuesto requeriría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto puede implicar el uso de equipos de síntesis automatizados, reactores a gran escala y métodos de purificación avanzados como la cromatografía líquida de alta eficacia (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto (3S,8R,9S,10R,13S,14S)-3-((terc-butildimetilsilil)oxi)-10,13-dimetil-2,3,4,7,8,9,10,11,12,13,14,15-dodecahidro-1H-ciclopenta[a]fenantren-17-il trifluorometanosulfonato puede experimentar varias reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo trifluorometanosulfonato puede ser desplazado por nucleófilos como las aminas, los alcoholes o los tioles.

Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones apropiadas para modificar el estado de oxidación de los grupos funcionales.

Hidrólisis: El éter de terc-butildimetilsilil puede ser hidrolizado en condiciones ácidas o básicas para revelar el grupo hidroxilo libre.

Reactivos y condiciones comunes

Nucleófilos: Aminas, alcoholes, tioles

Agentes oxidantes: Permanganato de potasio, trióxido de cromo

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio

Condiciones de hidrólisis: Ácidas (por ejemplo, ácido clorhídrico) o básicas (por ejemplo, hidróxido de sodio)

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución con una amina produciría un derivado de amina, mientras que la hidrólisis produciría el alcohol correspondiente.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como intermedio en la síntesis de moléculas más complejas.

Biología

En la investigación biológica, los derivados de este compuesto pueden utilizarse para estudiar los efectos de grupos funcionales específicos en la actividad biológica. Esto puede proporcionar información sobre las relaciones estructura-actividad de los compuestos relacionados.

Medicina

En medicina, el compuesto y sus derivados pueden investigarse por sus posibles propiedades terapéuticas. Por ejemplo, podrían evaluarse por su capacidad para interactuar con dianas biológicas específicas, como las enzimas o los receptores.

Industria

En la industria, este compuesto puede utilizarse en el desarrollo de nuevos materiales o como reactivo en procesos químicos. Sus propiedades únicas lo hacen adecuado para aplicaciones en campos como los productos farmacéuticos, los agroquímicos y la ciencia de los materiales.

Mecanismo De Acción

El mecanismo de acción de (3S,8R,9S,10R,13S,14S)-3-((terc-butildimetilsilil)oxi)-10,13-dimetil-2,3,4,7,8,9,10,11,12,13,14,15-dodecahidro-1H-ciclopenta[a]fenantren-17-il trifluorometanosulfonato depende de su aplicación específica. En general, el compuesto puede ejercer sus efectos interactuando con dianas moleculares como las enzimas, los receptores o los ácidos nucleicos. El grupo trifluorometanosulfonato es un buen grupo saliente, lo que facilita las reacciones de sustitución nucleofílica. El éter de terc-butildimetilsilil protege al grupo hidroxilo, permitiendo reacciones selectivas en otros sitios.

Propiedades

Fórmula molecular |

C26H41F3O4SSi |

|---|---|

Peso molecular |

534.7 g/mol |

Nombre IUPAC |

[(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C26H41F3O4SSi/c1-23(2,3)35(6,7)33-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(25(20,5)15-13-21(19)24)32-34(30,31)26(27,28)29/h8,11,18-21H,9-10,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1 |

Clave InChI |

XXAWARXRWOSXSC-FYVXYBBASA-N |

SMILES isomérico |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C(C)(C)C |

SMILES canónico |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)

![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)